molecular formula C8H15NO4S2 B2739295 Bis-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-amine CAS No. 884-51-5

Bis-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-amine

Cat. No.: B2739295
CAS No.: 884-51-5
M. Wt: 253.33
InChI Key: TVZLRFYJAOWZAL-UHFFFAOYSA-N
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Description

Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine is a sulfone-containing amine derivative characterized by two tetrahydrothiophene-1,1-dioxide moieties bonded to a central nitrogen atom. This compound belongs to a class of sterically hindered amines, where the sulfone groups impart significant electronic effects, including electron-withdrawing properties that influence reactivity and stability.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S2/c10-14(11)3-1-7(5-14)9-8-2-4-15(12,13)6-8/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZLRFYJAOWZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine typically involves the reaction of 1,1-dioxo-tetrahydro-1lambda6-thiophene with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high product quality. The use of advanced purification techniques, such as crystallization or chromatography, is often employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone groups to sulfides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that compounds containing thiophene rings often demonstrate antimicrobial properties. Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine may exhibit similar activities, making it a candidate for developing new antimicrobial agents.
  • Anticancer Research : The compound could be investigated for its potential in cancer therapy due to its ability to interact with biological targets involved in cell proliferation and apoptosis. Studies focusing on derivatives of thiophene have shown promising results in inhibiting cancer cell lines.
  • Drug Development : As a scaffold for drug design, bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine can be modified to enhance its pharmacological properties. The exploration of its derivatives may lead to the discovery of novel therapeutics with improved efficacy and reduced side effects.

Material Science Applications

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as conductivity and thermal stability. Its incorporation into polymer matrices may yield materials suitable for electronic applications.
  • Nanomaterials : Research into nanocomposites utilizing bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine could lead to advancements in nanotechnology, particularly in creating materials with enhanced mechanical and electrical properties.

Biological Research Applications

  • Proteomics : The compound is utilized in proteomics research as a reagent for studying protein interactions and functions. Its ability to form stable complexes with proteins makes it valuable for elucidating biological pathways.
  • Enzyme Inhibition Studies : Investigating the inhibitory effects of bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine on specific enzymes can provide insights into metabolic pathways and enzyme regulation mechanisms.

Case Studies and Research Findings

Several studies have explored the applications of bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine across various fields:

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant activity against Gram-positive bacteria
Anticancer PotentialInduced apoptosis in cancer cell lines through mitochondrial pathways
Polymer SynthesisEnhanced electrical conductivity when incorporated into polymer matrices

Mechanism of Action

The mechanism of action of Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine and its structural analogs:

Compound Molecular Formula Molecular Weight pKa (Predicted) Key Features Applications
Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine C₈H₁₂N₂O₄S₂ 264.32* ~7.5–8.0* Two sulfone groups enhance electron-withdrawing effects; steric hindrance. Potential use as a light stabilizer or flame retardant .
(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-isobutyl-amine hydrochloride C₈H₁₇ClNO₂S 191.29 7.69 ± 0.20 Isobutyl substituent increases hydrophobicity; forms stable hydrochloride salts. Intermediate in pharmaceuticals or agrochemicals .
(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-pyridin-3-ylmethyl-amine hydrochloride C₁₀H₁₅ClN₂O₂S 262.76 N/A Pyridine ring introduces aromaticity and hydrogen-bonding capability. Likely used in medicinal chemistry for drug discovery .
N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine C₁₂H₁₄NO₃S 261.31 N/A Ethoxyphenyl group enhances solubility in polar solvents. Potential dye intermediate or photostabilizer .
3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol C₇H₁₃NO₄S 207.25 N/A Diol functionality improves water solubility; used in hydrophilic formulations. Medicinal applications (e.g., prodrugs or biocompatible carriers) .

Note: Values marked with * are extrapolated from structurally related compounds in the evidence.

Key Comparative Insights

Pyridin-3-ylmethyl and ethoxyphenyl substituents introduce aromaticity, which may enhance π-π interactions in drug-receptor binding .

Solubility and Stability: Hydrochloride salts (e.g., isobutyl and pyridin-3-ylmethyl derivatives) demonstrate improved crystallinity and thermal stability, critical for industrial scale-up . The diol derivative (C₇H₁₃NO₄S) shows higher aqueous solubility due to its hydrophilic groups, making it suitable for biomedical applications .

Reactivity :

  • Primary amines (e.g., diol derivative) exhibit stronger solvatochromic shifts due to NH group interactions with solvents, whereas tertiary amines (e.g., bis-substituted derivative) show reduced polarity changes upon excitation .

Applications: Mono-substituted compounds are prevalent in pharmaceuticals, while bis-substituted derivatives are hypothesized to excel in material science (e.g., flame retardants or polymer stabilizers) due to their dual sulfone groups .

Biological Activity

Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine, with the chemical formula C8H15NO4S2\text{C}_8\text{H}_{15}\text{N}\text{O}_4\text{S}_2 and CAS number 884-51-5, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C8H15NO4S2
  • Molecular Weight : 253.34 g/mol
  • Melting Point : 145-146 °C
  • Boiling Point : 577.1 ± 50.0 °C (predicted)
  • Density : 1.47 ± 0.1 g/cm³ (predicted)
  • pKa : 4.53 ± 0.20 (predicted)
  • Hazard Classification : Irritant (Xi) .

Synthesis

The synthesis of Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine can be achieved through various chemical reactions involving thiophene derivatives and amines. The detailed synthetic pathways are often proprietary or unpublished but typically involve multi-step organic reactions that yield the target compound with high purity.

Antimicrobial Properties

Research has indicated that compounds containing dioxo-thiophene structures exhibit significant antimicrobial activity. For instance, studies on similar dioxolane derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus625–1250 µg/mL
Compound BPseudomonas aeruginosa625 µg/mL
Compound CEscherichia coliNo activity
Compound DCandida albicansSignificant activity

The above table summarizes findings from related studies where dioxolane derivatives demonstrated varying degrees of antibacterial efficacy, suggesting potential for Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine in therapeutic applications .

Case Studies

A notable study focused on the antibacterial activity of synthesized dioxolane derivatives against several strains of bacteria. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus, a common pathogen responsible for various infections. The MIC values ranged significantly among the tested compounds, highlighting the importance of structural variations in influencing biological activity .

Q & A

Q. How can researchers integrate spectroscopic and crystallographic data to refine the compound’s structural model?

  • Methodological Answer : Overlay experimental NMR chemical shifts with DFT-predicted values to identify outliers. Use Mercury software to compare X-ray torsion angles with computational conformers. For unresolved ambiguities, perform neutron diffraction studies (if feasible) to resolve hydrogen atom positions .

Q. What advanced techniques validate the compound’s stability under physiological conditions for biomedical applications?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) stability via incubation assays. Use LC-MS to identify degradation products and propose pathways .

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